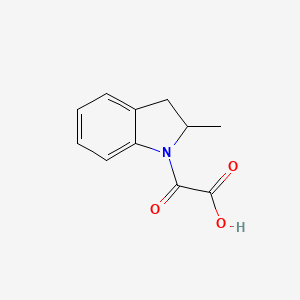

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features a 2,3-dihydro-1H-indole moiety, which is a significant structural motif in many natural products and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid typically involves the reduction of the corresponding indole derivatives. One common method is the reduction of indole-2-carboxylic acid derivatives using palladium-catalyzed hydrogenation . Another approach involves the Tscherniac-Einhorn reaction, where indoline reacts with hydroxymethylisoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential neuroprotective and antioxidant properties.

Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

2,3-dihydro-1H-indole: A precursor in the synthesis of various indole derivatives.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the indole ring with an oxoacetic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .

Activité Biologique

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is a compound belonging to the indole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

Molecular Formula: C₁₁H₁₁NO₃

CAS Number: 1018295-36-7

Molar Mass: 205.21 g/mol

Hazard Classification: Irritant

This compound interacts with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to the formation of reactive intermediates that may participate in further biochemical reactions .

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

- Cell Signaling: It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Gene Expression: The compound influences gene expression patterns associated with cellular stress responses and metabolic regulation.

- Metabolic Activity: It has been implicated in altering metabolic pathways that could lead to enhanced cellular function or protection against oxidative stress .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Excellent |

| Bacillus mycoides | 0.0048 | Excellent |

| Candida albicans | 0.0048 | Excellent |

| Staphylococcus aureus | 0.0048 | Good |

| Pseudomonas aeruginosa | 0.0134 | Moderate |

These results indicate its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

- Neuroprotective Effects: Studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antioxidant Activity: The compound exhibits antioxidant capabilities that can mitigate oxidative stress in cells.

- Anticancer Potential: Indole derivatives have been widely studied for their anticancer activities, and this compound is no exception. Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction .

Case Studies

In a recent study involving synthesized indole derivatives, this compound was evaluated alongside other compounds for its anticancer properties:

Propriétés

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGESGOYJOOYVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649323 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018295-36-7 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.